molecular formula C19H16BrClN2O2 B3314162 N-(4-bromo-3-methylphenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide CAS No. 950277-68-6

N-(4-bromo-3-methylphenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide

Cat. No.: B3314162
CAS No.: 950277-68-6
M. Wt: 419.7 g/mol
InChI Key: LSBSBUYMUJBAPM-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide is a quinoline-based carboxamide derivative characterized by a halogen-rich substitution pattern. The quinoline core is substituted at positions 2, 4, and 6 with a carboxamide group, ethoxy group, and chlorine atom, respectively. The carboxamide side chain features a 4-bromo-3-methylphenyl moiety, contributing to its structural uniqueness. Quinoline carboxamides are a class of compounds extensively studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O2/c1-3-25-18-10-17(23-16-7-4-12(21)9-14(16)18)19(24)22-13-5-6-15(20)11(2)8-13/h4-10H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBSBUYMUJBAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This compound features a unique structure characterized by a bromophenyl group, a chloro group, and an ethoxy group attached to a quinoline core. Its potential applications span various fields, including medicinal chemistry, where it is being investigated for antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated significant activity against several pathogens. The minimum inhibitory concentration (MIC) values for this compound were found to be remarkably low, indicating potent antimicrobial effects.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.230.26
Escherichia coli0.300.35

The compound also exhibited biofilm inhibition capabilities against Staphylococcus aureus and Staphylococcus epidermidis, which is crucial in preventing chronic infections associated with biofilm-forming bacteria .

Anticancer Activity

The compound's anticancer properties have been investigated in various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in cell growth regulation, leading to reduced proliferation rates in cancer cells.
  • DNA Interaction : It binds to DNA, disrupting replication and transcription processes essential for cancer cell survival.
  • Cellular Pathway Modulation : The compound affects signaling pathways that regulate apoptosis and cell cycle progression .

The mechanism of action of this compound involves:

  • Binding to Enzymes : It inhibits enzyme activity crucial for microbial growth and cancer cell proliferation.
  • DNA Interference : The compound disrupts DNA replication and transcription.
  • Modulation of Cellular Pathways : It affects various signaling pathways that regulate cellular functions such as growth and survival.

Study on Antimicrobial Efficacy

In a study published in the ACS Omega, researchers evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The study utilized time-kill assays and biofilm formation assays, confirming the compound's effectiveness against resistant strains of bacteria .

Cancer Cell Line Studies

A separate investigation focused on the anticancer properties of this compound in human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

This section compares N-(4-bromo-3-methylphenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide with two structurally related quinoline derivatives: Compound 35 (from ) and Compound 7f (from ). Key differences in substituents, biological activity, and physicochemical properties are highlighted.

Structural Features
Compound Name Quinoline Core Substitutions Carboxamide/Carboxylate Substituents
This compound 2-carboxamide, 4-ethoxy, 6-Cl 4-bromo-3-methylphenyl
Compound 35 4-carboxamide, 6-F 2-(3,3-difluoropyrrolidin-1-yl)ethyl, 3-morpholinopropyl
Compound 7f 3-carboxylate, 6-F, 7-Cl 4-(1-acetamido-2-(sulfonamido)ethyl)benzyl

Key Observations :

  • Halogenation : The target compound’s 6-Cl and 4-Br substituents may enhance halogen bonding interactions with biological targets compared to Compound 35’s 6-F. Bromine’s larger atomic radius could improve target affinity but reduce solubility .
  • Side Chain Diversity: The target’s bromo-methylphenyl group is distinct from Compound 35’s difluoropyrrolidinyl/morpholinopropyl side chains, which are designed to enhance solubility and bioavailability. Compound 7f’s benzyl ester and sulfonamido groups suggest a focus on hydrolytic stability .
Physicochemical Properties
Property Target Compound Compound 35 Compound 7f
Polar Groups Ethoxy, carboxamide Morpholine, carboxamide Carboxylate, sulfonamido
Halogen Content Cl, Br F Cl, F
Predicted LogP High (due to Br/ethoxy) Moderate (polar side chain) Low (ionizable carboxylate)

Key Observations :

  • The target compound’s higher halogen content and ethoxy group likely result in elevated lipophilicity (LogP), favoring tissue penetration but posing challenges for solubility.
  • Compound 35’s morpholine and difluoropyrrolidine groups balance lipophilicity and solubility, aligning with its antimicrobial efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-methylphenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide
Reactant of Route 2
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N-(4-bromo-3-methylphenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide

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